molecular formula C7H4Br3Cl B14771527 1,2,3-Tribromo-4-chloro-5-methylbenzene

1,2,3-Tribromo-4-chloro-5-methylbenzene

Cat. No.: B14771527
M. Wt: 363.27 g/mol
InChI Key: ODFHXTAKHVEKIW-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-4-chloro-5-methylbenzene is an organic compound with the molecular formula C7H4Br3Cl It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms, one by a chlorine atom, and one by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-chloro-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-chloro-5-methylbenzene, followed by further bromination to achieve the tribromo derivative. The reaction conditions typically involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribromo-4-chloro-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1,2,3-Tribromo-4-chloro-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,2,3-Tribromo-4-chloro-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1,2,3-Tribromo-5-chloro-4-methylbenzene
  • 1,2,5-Tribromo-4-chloro-3-methylbenzene
  • 1,3,5-Tribromo-2-methoxy-4-methylbenzene

Comparison: 1,2,3-Tribromo-4-chloro-5-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and have distinct applications based on its structural features .

Properties

Molecular Formula

C7H4Br3Cl

Molecular Weight

363.27 g/mol

IUPAC Name

1,2,3-tribromo-4-chloro-5-methylbenzene

InChI

InChI=1S/C7H4Br3Cl/c1-3-2-4(8)5(9)6(10)7(3)11/h2H,1H3

InChI Key

ODFHXTAKHVEKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)Br)Br

Origin of Product

United States

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